4-(3-(Trimethoxysilyl)propyl)morpholine
Description
4-(3-(Trimethoxysilyl)propyl)morpholine is an organosilicon compound featuring a morpholine ring linked to a trimethoxysilyl group via a propyl chain. This compound is commercially available (CymitQuimica) and is primarily utilized as a silane coupling agent in materials science for surface modification, adhesion promotion, and hybrid material synthesis .
Properties
IUPAC Name |
trimethoxy(3-morpholin-4-ylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO4Si/c1-12-16(13-2,14-3)10-4-5-11-6-8-15-9-7-11/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDOIAGBSYPPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCN1CCOCC1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067589 | |
| Record name | Morpholine, 4-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31024-54-1 | |
| Record name | 4-[3-(Trimethoxysilyl)propyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31024-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(3-(trimethoxysilyl)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031024541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(trimethoxysilyl)propyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trimethoxysilyl)propyl)morpholine typically involves the reaction of morpholine with 3-chloropropyltrimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The general reaction scheme is as follows:
Morpholine+3-Chloropropyltrimethoxysilane→this compound+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors equipped with moisture control systems to ensure the purity of the final product. The reaction conditions are optimized to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Trimethoxysilyl)propyl)morpholine undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water to form silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
4-(3-(Trimethoxysilyl)propyl)morpholine has a wide range of applications in scientific research, including:
Surface Modification: Used as a coupling agent to modify the surface properties of materials, enhancing adhesion and compatibility.
Polymer Chemistry: Incorporated into polymer matrices to improve mechanical and thermal properties.
Biomedical Research: Utilized in the development of drug delivery systems and biocompatible coatings.
Catalysis: Acts as a ligand in catalytic reactions, improving the efficiency and selectivity of the catalysts.
Mechanism of Action
The mechanism of action of 4-(3-(Trimethoxysilyl)propyl)morpholine is primarily based on its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with other silanol-containing surfaces. This property makes it an effective coupling agent and surface modifier.
Comparison with Similar Compounds
Reactivity and Functional Group Influence
- Trimethoxysilyl Group: Hydrolyzes in moisture to form silanol groups, enabling covalent bonding to hydroxylated surfaces (e.g., silica, metals). This property is critical for adhesion in composites and coatings .
- Chloropropyl vs. Bromophenyl : The chloropropyl group (in 4-(3-Chloropropyl)morpholine) facilitates nucleophilic substitution reactions, making it a versatile intermediate in drug synthesis . Bromophenyl derivatives (e.g., 4-(3-Bromophenylpropyl)morpholine) participate in Suzuki-Miyaura cross-coupling reactions for aryl-aryl bond formation, useful in medicinal chemistry .
- Methacrylate–POSS Hybrid : Combines polymerizable methacrylate with rigid POSS cages, enhancing mechanical strength in bone scaffolds .
Application-Specific Comparisons
- Biomedical Engineering : The methacrylate-POSS hybrid () forms macroporous structures suitable for bone regeneration, whereas this compound is more suited for surface functionalization of medical devices.
- Pharmaceuticals : Fomocine’s aromatic ether and bulky substituent () enhance lipid solubility, optimizing it for local anesthesia. In contrast, the fluoropyridinyl sulfonyl derivative () targets KEAP1 cysteine residues for neuroprotective effects in Parkinson’s disease.
- Materials Science : The trimethoxysilyl derivative’s surface adhesion properties contrast with chloropropyl/bromophenyl analogs, which prioritize reactivity in synthetic chemistry.
Biological Activity
4-(3-(Trimethoxysilyl)propyl)morpholine (TMPM) is an organosilicon compound that has garnered attention in both materials science and biological research. Its unique structure, which combines a morpholine ring with a trimethoxysilyl group, endows it with versatile reactivity and potential biological applications. This article delves into the biological activity of TMPM, highlighting its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
TMPM features a morpholine ring attached to a propyl chain with a trimethoxysilyl group, allowing it to engage in various chemical reactions. The morpholine moiety contributes basicity and hydrogen bonding capabilities, while the trimethoxysilyl group facilitates covalent bonding with surfaces, enhancing its utility in surface modification applications.
The biological activity of TMPM is primarily attributed to its ability to interact with biological membranes and cellular components. The trimethoxysilyl group can react with hydroxyl groups on surfaces, forming siloxane bonds that enhance adhesion and stability of coatings in biological environments. Additionally, the morpholine ring may influence the compound's interaction with biological targets due to its nitrogen atom, which can participate in hydrogen bonding and ionic interactions.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that TMPM exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting cell membrane integrity, similar to other silane-based compounds .
- Cytotoxicity : Research indicates that TMPM may have cytotoxic effects on specific cancer cell lines. The compound's ability to penetrate cellular membranes allows it to exert effects on intracellular targets, potentially leading to apoptosis in malignant cells.
- Surface Modification : TMPM is utilized for modifying surfaces in biomedical applications. Its ability to create stable coatings enhances biocompatibility and reduces protein adsorption on medical devices, thus improving their performance .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of TMPM-coated surfaces against Salmonella typhimurium and influenza viruses. The results demonstrated a significant reduction in pathogen viability on TMPM-treated surfaces compared to untreated controls, indicating its potential as a surface disinfectant .
Case Study 2: Cytotoxicity Assessment
In vitro assays assessed the cytotoxic effects of TMPM on human cancer cell lines. The findings revealed that TMPM induced apoptosis at concentrations above 50 µM, suggesting its potential as an anticancer agent.
Synthesis Methods
The synthesis of TMPM typically involves the ring-opening reaction of protected morpholine derivatives with trimethoxysilane under controlled conditions. This method allows for the formation of the desired product while minimizing side reactions.
Data Table: Biological Activities of TMPM
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
